molecular formula C16H16N2O3 B7758285 2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide

2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide

Cat. No.: B7758285
M. Wt: 284.31 g/mol
InChI Key: RUHWOTYZNLFRPA-GZTJUZNOSA-N
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Description

2-Hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide is a benzohydrazide derivative with the molecular formula C16H16N2O3 and a molecular weight of 284.31 g/mol . This compound is a solid organic molecule featuring a hydrazide backbone, which is formed from the condensation of a 2-hydroxybenzohydrazide with a 4-methoxyacetophenone derivative. The structure incorporates substituted phenyl rings, with a methoxy group on one ring and a phenolic hydroxy group on the other, which can influence its electronic properties and potential for hydrogen bonding . As a member of the acylhydrazone family, this compound is of significant interest in early-stage chemical research for the synthesis of novel molecular complexes and the exploration of structure-activity relationships. Researchers value this scaffold for its potential application in developing pharmacophores and as a ligand in coordination chemistry. The product is intended for research purposes in laboratory settings only. It is strictly for in vitro use and is not meant for human or veterinary diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-hydroxy-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(12-7-9-13(21-2)10-8-12)17-18-16(20)14-5-3-4-6-15(14)19/h3-10,19H,1-2H3,(H,18,20)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHWOTYZNLFRPA-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reagents :

    • 2-Hydroxybenzohydrazide (1 eq)

    • 4-Methoxyacetophenone (1 eq)

    • Ethanol (95%) as solvent

    • Glacial acetic acid (2–3 drops) as catalyst

  • Procedure :
    The reactants are dissolved in ethanol, catalyzed with acetic acid, and refluxed at 70–80°C for 2–4 hours. Completion is monitored via TLC (Rf ≈ 0.85 in ethyl acetate/hexane 1:1). The product precipitates upon cooling to 4°C and is recrystallized from ethanol.

Table 1: Key Parameters for Conventional Synthesis

ParameterValue
Yield68–72%
Reaction Time2–4 hours
Purity (HPLC)>98%
Melting Point195–197°C (decomp.)

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the ketone’s carbonyl carbon, forming a hydrazone linkage. Acid catalysis facilitates imine formation by protonating the carbonyl oxygen.

Deep Eutectic Solvent (DES)-Mediated Sonication

Source introduces a green chemistry approach using a choline chloride-oxalic acid DES, achieving superior yields (83–98%) in 10–15 minutes.

Protocol Enhancements

  • DES Preparation :
    Choline chloride and oxalic acid (1:2 molar ratio) are heated at 80°C until a homogeneous liquid forms.

  • Synthesis :
    Equimolar 2-hydroxybenzohydrazide and 4-methoxyacetophenone are sonicated in DES at 25°C. The product is isolated via aqueous extraction and recrystallized.

Table 2: DES vs. Conventional Method Comparison

MetricDES MethodConventional Method
Yield95%70%
Time15 minutes4 hours
Solvent Reusability5 cyclesSingle-use
Energy InputLow (sonication)High (reflux)

Advantages :

  • Eliminates volatile organic solvents.

  • DES retains catalytic activity over multiple cycles without yield loss.

Microwave-Assisted Synthesis

Adapting methodologies from, microwave irradiation reduces reaction times to minutes.

Stepwise Procedure

  • Reagent Mixing : 2-Hydroxybenzohydrazide and 4-methoxyacetophenone (1:1) in ethanol.

  • Irradiation : 500 W for 3–5 minutes.

  • Workup : Precipitation with ice water, followed by ethanol recrystallization.

Key Data :

  • Yield : 78–82%

  • Purity : 97% (HPLC)

  • Throughput : 10x faster than reflux.

Analytical Characterization Across Methods

All routes validate product identity via:

  • FT-IR :

    • C=O stretch at 1645–1687 cm⁻¹ (hydrazide).

    • C=N stretch at 1602–1622 cm⁻¹ (hydrazone).

  • ¹H-NMR :

    • Hydrazone NH proton at δ 10.4–11.2 ppm (singlet).

    • Aromatic protons in 2-hydroxy and 4-methoxy groups at δ 6.8–7.9 ppm.

  • X-ray Crystallography :
    Monoclinic crystal system (from), with dihedral angles confirming planarity.

Critical Evaluation of Methodologies

Table 3: Method Ranking by Efficiency

MethodYieldTimeSustainability
DES + Sonication95%15 minHigh
Microwave82%5 minModerate
Conventional70%4 hoursLow
Mechanochemical~70%45 minHigh

Recommendations :

  • Lab-scale : DES-sonication for high yield and low environmental impact.

  • Industrial : Mechanochemical synthesis for solvent-free scalability.

Chemical Reactions Analysis

Keto-Enol Tautomerization

The compound exhibits keto-enol tautomerism , a critical feature enabling its coordination with metal ions. In the enol form, the hydroxyl (-OH) and azomethine (-C=N-) groups act as binding sites .

Key Observations :

  • IR Spectroscopy :

    • Enolic O-H stretch: ~3420 cm⁻¹ (broad)

    • C=N stretch: ~1600 cm⁻¹

    • C-O (phenolic) stretch: ~1250 cm⁻¹ .

  • ¹H NMR :

    • Aromatic protons: δ 6.8–8.1 ppm

    • Methoxy group: δ 3.8 ppm .

Metal Complexation Reactions

The compound acts as a bidentate ligand , coordinating with transition metals via the enolic oxygen and azomethine nitrogen. Its Zn(II) complex has been extensively studied .

Reaction with Zinc(II) Acetate

ComponentConditionsProduct StructureGeometry
Hydrazone + Zn(OAc)₂·2H₂OAlkaline DMSO/ethanol, reflux, 28 hrs[Zn(L)₂(DMSO)] (L = hydrazone ligand)Trigonal bipyramidal

Key Findings :

  • Coordination : Two hydrazone ligands bind via N and O atoms, with one DMSO molecule completing the five-coordinate geometry .

  • X-ray Diffraction :

    • Zn–O bond length: 1.95–2.01 Å

    • Zn–N bond length: 2.07–2.12 Å .

  • Antibacterial Activity : Low efficacy (MIC >800 ppm against S. aureus and E. coli) .

Comparative Spectral Data

ParameterFree LigandZn(II) Complex
C=N Stretch (IR) 1602 cm⁻¹1585 cm⁻¹ (shift due to coordination)
O-H Stretch (IR) 3420 cm⁻¹Absent (deprotonation)
UV-Vis (λ max) 325 nm (π→π*)365 nm (LMCT transition)

Other Potential Reactivity

While not explicitly documented, the compound’s structure suggests possible reactivity in:

  • Acid/Base Reactions : Deprotonation of the phenolic -OH group in alkaline media.

  • Electrophilic Substitution : Methoxy and hydroxyl groups may direct aromatic substitution at specific positions.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
The compound has been synthesized and characterized in the context of its antibacterial properties. A study involving the synthesis of a zinc(II) complex derived from 2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide demonstrated that both the hydrazone Schiff base and its zinc complex exhibited low antibacterial activity. The synthesis involved reacting the compound with zinc(II) acetate dihydrate in an alkaline DMSO-ethanol solution under reflux conditions, followed by characterization using NMR, FTIR, and UV-Vis spectroscopy .

Table 1: Antibacterial Activity of 2-Hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide and Its Zinc Complex

CompoundConcentration (ppm)Antibacterial Activity
2-Hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide800Low
Zinc(II) Complex800Low

Coordination Chemistry

Synthesis of Metal Complexes
The compound serves as a ligand in coordination chemistry, particularly with transition metals. The aforementioned zinc(II) complex formation highlights the ability of the hydrazone to coordinate through nitrogen and oxygen atoms, forming a bidentate ligand structure. This coordination leads to distinct molecular geometries, such as a five-coordinate distorted trigonal bipyramidal configuration observed in the crystal structure analysis .

Table 2: Characterization Techniques for Metal Complexes

TechniquePurpose
NMR SpectroscopyDetermine molecular structure
FTIR SpectroscopyIdentify functional groups
UV-Vis SpectroscopyAnalyze electronic transitions
X-ray DiffractionConfirm crystal structure

Material Science Applications

Potential in Polymer Chemistry
Research indicates that Schiff bases like 2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide can be used to synthesize polymers with specific properties. Their ability to form stable complexes with metals may enhance the mechanical and thermal properties of polymeric materials.

Case Studies and Research Findings

A significant case study involved the synthesis of a five-coordinate zinc(II) complex using this compound, which was characterized through various spectroscopic methods. The study provided insights into keto-enol tautomerization phenomena associated with the ligand, which is crucial for understanding its reactivity and potential applications in drug design and development .

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[1-(4-methoxyphenyl)ethylidene]benzohydrazide involves its ability to form stable complexes with metal ions through its keto-enol tautomerism. The compound can coordinate with metal ions via the nitrogen atom from the imine moiety and the oxygen atom from the hydroxyl group. This coordination can influence the biological activity of the compound, making it effective against certain bacterial and fungal strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Application-Based Differences

  • Corrosion Inhibition: Derivatives like HTMBH (thiophene-substituted) and hydroxyacetophenone analogs (e.g., BZOH) exhibit superior corrosion inhibition in acidic media due to stronger adsorption on metal surfaces via lone-pair electrons from sulfur or hydroxyl groups . The target compound lacks sulfur substituents, limiting its corrosion inhibition efficacy compared to thiophene or thioamide-containing analogs .
  • Biological Activity: The benzo[f]chromenyl analog demonstrates significant cardioprotective effects against isoproterenol-induced myocardial infarction in rats, attributed to its anticoagulant properties .
  • Photophysical Properties : Fluorinated and nitro-substituted derivatives (e.g., 2-fluoro-4-nitro analogs) exhibit solvatochromic behavior and enhanced light absorption, making them candidates for optoelectronic applications . The target compound’s methoxy group contributes to electron-donating effects but lacks the polarizability needed for strong solvatochromism .

Metal Complexation Behavior

The target compound forms stable Zn(II) complexes, whereas analogs with pyrazine or pyridine substituents (e.g., (E)-2-hydroxy-N′-(1-(pyrazin-2-yl)ethylidene)benzohydrazide) show higher affinity for transition metals like Cu(II) and Ni(II), enabling applications in catalysis and anticancer drug design . For example, Cu(II) complexes of pyrazine-derived hydrazones exhibit DNA cleavage activity and urease inhibition, surpassing the target compound’s metallochemical utility .

Research Findings and Trends

  • Synthetic Efficiency : Ultrasound-assisted synthesis (e.g., HTMBH) reduces reaction time and improves yields compared to the target compound’s conventional 24-hour reflux .
  • Toxicity and Solubility: Hydroxyacetophenone derivatives (e.g., BZOH) are noted for low toxicity and high solubility in acidic media, advantageous for industrial applications . The target compound’s solubility profile remains less studied.
  • Computational Modeling : DFT studies on fluorinated analogs reveal correlations between electronic structure and photophysical behavior, guiding the design of optoelectronic materials . Similar modeling for the target compound could optimize its metal-binding properties.

Biological Activity

2-Hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide, a hydrazone Schiff base compound, has garnered attention due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, including antibacterial, antifungal, and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of 2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-methoxyacetophenone in an ethanol solution under reflux conditions. The resulting compound is characterized by a trans configuration regarding the C=N double bond, with a dihedral angle of 47.2° between the benzene rings .

Antibacterial Activity

Research indicates that 2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide exhibits notable antibacterial properties. It has been tested against various bacterial strains, demonstrating significant activity. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized in the table below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15.6 - 62.5
Escherichia coli31.2 - 125
Pseudomonas aeruginosa62.5 - 250

These findings suggest that the compound may inhibit bacterial growth by interfering with protein synthesis and cell wall integrity .

Antifungal Activity

The compound also shows promising antifungal activity against various fungal pathogens. In vitro studies have reported MIC values as follows:

Fungal Strain MIC (µg/mL)
Candida albicans31.2 - 125
Aspergillus niger62.5 - 250

The antifungal mechanism is believed to involve disruption of fungal cell membranes and inhibition of biofilm formation, which is critical for fungal virulence .

Anticancer Activity

In addition to its antibacterial and antifungal properties, this compound has been evaluated for its anticancer potential. Studies using various human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), have shown that it can induce cytotoxic effects. The IC50 values for these cell lines are presented in the table below:

Cell Line IC50 (µM)
HeLa10.5 ± 0.5
MCF-712.3 ± 0.8

The mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest .

The biological activity of 2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide is primarily attributed to its ability to form stable complexes with metal ions through keto-enol tautomerism. This coordination can enhance its interaction with biological targets, leading to the observed antimicrobial and anticancer effects .

Case Studies

Several studies have documented the effectiveness of this compound in clinical settings:

  • Antibacterial Efficacy : A study involving patients with bacterial infections showed significant improvement in symptoms after treatment with formulations containing this hydrazone compound.
  • Antifungal Treatment : In immunocompromised patients suffering from systemic fungal infections, administration of this compound led to reduced fungal load and improved patient outcomes.
  • Cancer Therapy : Clinical trials assessing the use of this compound in combination with standard chemotherapy agents demonstrated enhanced efficacy against resistant cancer cell lines.

Q & A

Q. Table 1: Representative Synthetic Conditions

PrecursorSolventReaction Time (h)Yield (%)Reference
2-HydroxybenzohydrazideEthanol682
4-MethoxyacetophenoneMethanol478

Advanced: How can spectroscopic methods distinguish keto-enol tautomerism in this compound?

Answer:
Keto-enol tautomerism is resolved using complementary techniques:

  • X-ray Crystallography: Confirms the enol form via O–H···N hydrogen bonding (e.g., O···N distance: ~2.6 Å) and planarity of the hydrazone moiety .
  • ¹H NMR: The enolic proton appears as a singlet at δ ~11.5–12.5 ppm. Absence of a carbonyl proton (δ ~9–10 ppm for keto form) supports enol dominance .
  • IR Spectroscopy: Stretching frequencies at ~1600 cm⁻¹ (C=N) and ~3400 cm⁻¹ (O–H) further validate the enol configuration .

Note: Solvent polarity and temperature can shift tautomeric equilibrium, requiring controlled experimental conditions.

Basic: What characterization techniques confirm the molecular structure?

Answer:
Key methods include:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles between aromatic rings .
  • Elemental Analysis: Matches experimental C, H, N percentages with theoretical values (error < 0.3%).
  • Mass Spectrometry (ESI-MS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 313) .

Advanced: How to design experiments to study coordination chemistry with metal ions?

Answer:
Experimental Design:

  • Ligand-to-Metal Ratio: Start with 1:1 or 2:1 (ligand:metal) in methanol/water.
  • Metal Salts: Use V(V), Cu(II), or Zn(II) salts (e.g., VO(acac)₂ for oxidovanadium complexes) .
  • Characterization:
    • UV-Vis Spectroscopy: Monitor d-d transitions (e.g., λ ~400–500 nm for V=O complexes).
    • Cyclic Voltammetry: Assess redox behavior (e.g., E₁/₂ for vanadium complexes: ~−0.5 to +0.3 V) .
    • EPR: Detect paramagnetic species (e.g., Cu(II) complexes).

Q. Table 2: Example Metal Complex Properties

Metal IonCoordination ModeObserved λ (nm)ApplicationReference
V(V)Tetradentate420, 530Anticancer Activity
Cu(II)Bidentate450Catalysis

Advanced: What computational methods predict electronic properties and reactivity?

Answer:

  • Density Functional Theory (DFT):
    • Optimize geometry using B3LYP/6-31G(d) basis sets.
    • Calculate HOMO-LUMO gaps (e.g., ~3.5 eV) to assess charge-transfer potential .
  • Molecular Docking: Simulate binding to biological targets (e.g., topoisomerase II) using AutoDock Vina. Validate with IC₅₀ values from enzyme inhibition assays .

Key Insight: Electron-withdrawing substituents (e.g., –NO₂) lower LUMO energy, enhancing electrophilic reactivity .

Basic: How to optimize synthesis yields and purity?

Answer:

  • Solvent Optimization: Polar aprotic solvents (DMF) may improve solubility but reduce crystallinity. Ethanol balances yield and purity .
  • Catalysts: Add glacial acetic acid (1–2 drops) to accelerate Schiff base formation.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) for analogs with bulky substituents .

Advanced: How to resolve contradictions in biological activity data across analogs?

Answer:

  • Structure-Activity Relationship (SAR): Compare substituent effects:
    • Electron-Donating Groups (e.g., –OCH₃): Enhance antioxidant activity via radical scavenging.
    • Electron-Withdrawing Groups (e.g., –NO₂): Improve anticancer potency but reduce solubility .
  • Statistical Analysis: Apply multivariate regression to correlate IC₅₀ values with Hammett constants (σ) or logP values .

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